A Comprehensive Technical Guide to Quetiapine EP Impurity C: Structure, Formation, and Analytical Control
A Comprehensive Technical Guide to Quetiapine EP Impurity C: Structure, Formation, and Analytical Control
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Impurity Profiling in Quetiapine Manufacturing
Quetiapine, an atypical antipsychotic, is a cornerstone in the management of schizophrenia and bipolar disorder. Its efficacy and safety are paramount, necessitating stringent control over impurities that may arise during its synthesis.[1] Pharmaceutical impurities are unwanted chemicals that can emerge during the manufacturing process or upon storage of the active pharmaceutical ingredient (API).[1] Regulatory bodies like the European Pharmacopoeia (EP) mandate the identification and control of these impurities to ensure the quality and safety of the final drug product. This guide provides an in-depth technical overview of a specific process-related impurity, Quetiapine EP Impurity C, focusing on its chemical structure, potential formation pathways, and analytical methodologies for its control.
Unveiling the Chemical Identity of Quetiapine EP Impurity C
Quetiapine EP Impurity C is a dimeric impurity that is structurally related to the active pharmaceutical ingredient. Its chemical identity has been established through various spectroscopic techniques and is confirmed by its listing in the European Pharmacopoeia.
Chemical Structure:
The chemical structure of Quetiapine EP Impurity C is a testament to the complexity of pharmaceutical synthesis. It consists of two quetiapine-like moieties linked by an ester bond. This unique arrangement highlights a potential side reaction that can occur during the manufacturing process.
Nomenclature and Physicochemical Properties:
A clear and unambiguous identification of any chemical entity is crucial for scientific discourse and regulatory compliance. The key identifiers and properties of Quetiapine EP Impurity C are summarized in the table below.
| Parameter | Value | Reference |
| IUPAC Name | 2-(2-(4-(Dibenzo[b,f][1][2]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl 2-(4-(dibenzo[b,f][1][2]thiazepin-11-yl)piperazin-1-yl)acetate | [3] |
| CAS Number | 1798840-31-9 | [3] |
| Molecular Formula | C₄₀H₄₂N₆O₃S₂ | [3] |
| Molecular Weight | 718.93 g/mol |
The Genesis of an Impurity: Postulated Formation Pathway
Understanding the formation mechanism of an impurity is fundamental to developing effective control strategies. Quetiapine EP Impurity C is classified as a process-related impurity, meaning it is likely formed during the synthesis of Quetiapine.[1] While a definitive, step-by-step synthesis of this specific impurity is not extensively detailed in publicly available literature, its structure suggests a plausible formation pathway involving the esterification of two key molecules.
The synthesis of Quetiapine typically involves the reaction of 11-piperazinyl-dibenzo[b,f][1][2]thiazepine with 2-(2-chloroethoxy)ethanol.[4] It is conceivable that under certain reaction conditions, a side reaction could lead to the formation of Impurity C. One plausible mechanism is the esterification reaction between a molecule of Quetiapine, which possesses a primary alcohol, and an activated carboxylic acid derivative of another Quetiapine-related molecule. The exact nature of this activated species is speculative without further detailed mechanistic studies.
Analytical Control: A Validated Approach to Quantification
The robust control of impurities relies on the availability of sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis for impurity profiling. While a specific validated method for Quetiapine EP Impurity C is not detailed in isolation in the reviewed literature, several publications describe stability-indicating HPLC methods for Quetiapine and its related substances, which would be adapted and validated for this specific impurity.[2][5][6]
Experimental Protocol: A Representative RP-HPLC Method
The following protocol outlines a typical Reverse-Phase HPLC method that can be validated for the quantification of Quetiapine EP Impurity C. This method is based on established principles for the analysis of Quetiapine and its impurities.
1. Instrumentation and Chromatographic Conditions:
| Parameter | Specification | Rationale |
| HPLC System | A gradient-capable HPLC system with a UV detector. | Provides the necessary separation power and detection sensitivity. |
| Column | X-bridge C18, 150 x 4.6 mm, 3.5 µm | The C18 stationary phase offers good retention and separation of moderately polar compounds like Quetiapine and its impurities.[2] |
| Mobile Phase A | 5 mM Ammonium Acetate in water | A common buffer for reverse-phase chromatography that provides good peak shape.[2] |
| Mobile Phase B | Acetonitrile | A common organic modifier used to elute compounds from the C18 column.[2] |
| Gradient Elution | A typical gradient would start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more retained components. | Allows for the separation of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and separation efficiency.[2] |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce analysis time.[2] |
| Detection Wavelength | 220 nm | A wavelength at which Quetiapine and its structurally related impurities are expected to have significant absorbance.[2] |
| Injection Volume | 10 µL | A standard injection volume for analytical HPLC.[2] |
2. Standard and Sample Preparation:
-
Standard Solution: A reference standard of Quetiapine EP Impurity C, which can be procured from specialized suppliers, should be accurately weighed and dissolved in a suitable diluent (e.g., a mixture of mobile phase A and B) to a known concentration.
-
Sample Solution: The Quetiapine drug substance or drug product is accurately weighed and dissolved in the same diluent to a specified concentration.
3. Method Validation (as per ICH Guidelines):
For the method to be considered reliable and suitable for its intended purpose, it must undergo a rigorous validation process as per the International Council for Harmonisation (ICH) guidelines. The key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including other impurities and degradants. This is often demonstrated through forced degradation studies.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
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Accuracy: The closeness of the test results obtained by the method to the true value.
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Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
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Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
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Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion: Ensuring the Purity of a Vital Medication
The control of impurities is a non-negotiable aspect of pharmaceutical manufacturing. Quetiapine EP Impurity C, with its distinct dimeric structure, serves as a pertinent example of a process-related impurity that requires careful monitoring. A thorough understanding of its chemical properties, coupled with a robust, validated analytical method, is essential for ensuring that Quetiapine drug products meet the stringent quality and safety standards demanded by regulatory authorities and, most importantly, for the well-being of the patients who rely on this critical medication. The continuous effort in identifying, characterizing, and controlling such impurities underscores the commitment of the pharmaceutical industry to providing safe and effective medicines.
References
-
ResearchGate. (2013). Identification, isolation, synthesis and characterization of an impurity in quetiapine bulk drug substance. Retrieved from [Link]
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Radha Krishna, S., et al. (2008). A validated stability indicating hplc method for the determination of related substances in quetiapine fumarate. Rasayan Journal of Chemistry. Retrieved from [Link]
- Google Patents. (2007). A PROCESS FOR THE PREPARATION OF 2-[2-(4-DIBENZO[b,f] [L,4] THIAZEPIN-11-yl-1- PIPERAZINYL)ETHOXY] ETHANOL FUMARATE.
-
PubChem. (n.d.). 2-[2-(4-Dibenzo[b,f][1][2]thiazepin-11-ylpiperazin-1-yl)ethoxy]ethanol hemifumarate. Retrieved from [Link]
-
de Oliveira, A. M., et al. (2013). Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material. Journal of the Brazilian Chemical Society. Retrieved from [Link]
-
TSI Journals. (2012). synthesis-and-characterization-of-pharmacopeial-impurities-of-quetiapine-hemifumarate-an-antipsychotic-drug.pdf. Retrieved from [Link]
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SynZeal. (n.d.). Quetiapine EP Impurity C | 1798840-31-9. Retrieved from [Link]
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Bulletin of Environment, Pharmacology and Life Sciences. (2021). QBD Based RP-HPLC Method Development and Validation for the Estimation of Quetiapine in Presence of Related Substances. Retrieved from [Link]
-
National Institutes of Health. (2013). Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form. Retrieved from [Link]
-
Veeprho. (n.d.). Quetiapine EP Impurity C | CAS 1798840-31-9. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 2-(2-(4-(Dibenzo[b,f][1][2]thiazepin-11-yl)piperazin-1-yl-d8)ethoxy)ethanol. Retrieved from [Link]
-
Kandula, V. R., & Fondekar, K. P. (2015). An efficient one pot synthesis of Dibenzo [b, f][1][2] thiazepin-11[10H]- one: A key intermediate for synthesis of Quetiapine an antipsychotic drug. Organic Chemistry: An Indian Journal. Retrieved from [Link]
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Allmpus. (n.d.). Quetiapine HEEP Impurity. Retrieved from [Link]
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